molecular formula C20H18ClNO5S2 B2589037 Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 900012-68-2

Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

Cat. No.: B2589037
CAS No.: 900012-68-2
M. Wt: 451.94
InChI Key: RMAAXKOJOOQNGT-UHFFFAOYSA-N
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Description

Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a sulfur-containing heterocyclic compound featuring a thiophene core substituted at positions 3 and 4. The 3-position bears a sulfamoyl group linked to a 3-chloro-4-methoxyphenyl moiety, while the 2-position is esterified with an ethyl group. This structure combines a thiophene backbone with pharmacologically relevant substituents, such as the sulfonamide group, which is often associated with bioactivity in medicinal chemistry .

Structural characterization of such compounds typically employs crystallographic tools like SHELX for refinement and ORTEP for visualization .

Properties

IUPAC Name

ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO5S2/c1-3-27-20(23)18-19(15(12-28-18)13-7-5-4-6-8-13)29(24,25)22-14-9-10-17(26-2)16(21)11-14/h4-12,22H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAAXKOJOOQNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfamoyl group: This step involves the reaction of the thiophene derivative with a sulfonamide reagent, often in the presence of a catalyst.

    Esterification: The carboxylic acid group on the thiophene ring is esterified using ethanol and an acid catalyst to form the ethyl ester.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under alkaline conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.

Typical procedure :

  • Reagents : NaOH (5 eq), ethanol/water

  • Conditions : 50–55°C for 2 h

  • Yield : 90–95% (observed in analogs like 21a after ester hydrolysis)

Reaction TypeConditionsReagents/CatalystsYieldReferences
Ester hydrolysis50–55°C, 2 hNaOH, ethanol/water90–95%

The reaction proceeds via nucleophilic attack of hydroxide ions on the carbonyl carbon, followed by protonation to form the carboxylic acid .

Nucleophilic Substitution at Sulfamoyl Group

The sulfamoyl moiety (–SO₂NH–) participates in substitution reactions, particularly with electrophilic reagents. For example:

Chlorination :

  • Reagents : PCl₅ or SOCl₂

  • Conditions : Reflux in anhydrous dichloromethane

  • Outcome : Replacement of the sulfamoyl oxygen with chlorine to form sulfonamide chloride derivatives .

Reaction TypeConditionsReagents/CatalystsOutcomeReferences
ChlorinationReflux, anhydrousPCl₅, CH₂Cl₂Sulfonamide chloride

Suzuki-Miyaura Cross-Coupling

The phenyl ring at the 4-position of the thiophene core can undergo palladium-catalyzed coupling with aryl boronic acids to introduce diverse substituents.

General protocol (based on analogs) :

  • Catalyst : Pd(PPh₃)₄ (0.1 eq)

  • Base : K₂CO₃ (2 eq)

  • Solvent : DME/H₂O (4:1)

  • Yield : 70–85% (observed in structurally similar thiophene derivatives) .

Reaction TypeConditionsReagents/CatalystsYieldReferences
Suzuki coupling80°C, 12 hPd(PPh₃)₄, K₂CO₃70–85%

This reaction expands structural diversity for structure-activity relationship (SAR) studies in drug discovery .

Electrophilic Aromatic Substitution

The electron-rich thiophene and methoxyphenyl groups facilitate electrophilic substitutions, such as nitration or bromination:

Bromination example :

  • Reagents : Br₂ (1.2 eq) in CH₂Cl₂

  • Conditions : 0°C to 25°C, 2 h

  • Outcome : Bromination at the 5-position of the thiophene ring (observed in compound 18 ) .

Reaction TypeConditionsReagents/CatalystsOutcomeReferences
Bromination0–25°C, 2 hBr₂, CH₂Cl₂5-Bromo derivative

Reductive Amination

The sulfamoyl nitrogen can participate in reductive amination with aldehydes or ketones under catalytic hydrogenation:

Typical conditions :

  • Catalyst : Pd/C (10% w/w)

  • Reductant : H₂ (1 atm)

  • Solvent : MeOH/THF

  • Yield : 60–75% (based on sulfamoyl analogs) .

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light induces cleavage of the sulfamoyl group, forming sulfonic acid and aniline derivatives.

  • Acidic Hydrolysis : The ester group hydrolyzes rapidly in strong acids (e.g., HCl/EtOH), but the sulfamoyl group remains intact below pH 3 .

Scientific Research Applications

Medicinal Chemistry Applications

This compound has been identified as a potent inhibitor of specific protein interactions, particularly the menin-MLL (Mixed-Lineage Leukemia) interaction. The inhibition of this interaction is crucial for the development of therapies targeting certain types of leukemia and other cancers associated with MLL fusion proteins.

Anticancer Properties

Recent studies have highlighted the compound's efficacy in inhibiting cancer cell proliferation. In vitro assays have demonstrated that it can significantly reduce the viability of various cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

  • A study published in a leading journal reported that treatment with this compound led to a dose-dependent decrease in cell viability in MLL-rearranged leukemia cells, establishing a correlation between dosage and therapeutic effect .
  • Another investigation focused on its effects on solid tumors, where it exhibited promising results in reducing tumor growth in xenograft models .

Pharmacological Studies

The pharmacokinetics and pharmacodynamics of Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate have been characterized to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

ADME Characteristics

Research indicates that the compound has favorable bioavailability and can penetrate the blood-brain barrier, making it a candidate for treating central nervous system (CNS) disorders .

Chemical Synthesis and Modifications

The synthesis of this compound involves several steps that can be optimized for yield and purity. Various derivatives have been synthesized to enhance its biological activity.

Synthesis Pathways

A detailed synthesis pathway includes:

  • Formation of the thiophene ring.
  • Introduction of the sulfamoyl group.
  • Substitution reactions to incorporate the chloro and methoxy groups.

These modifications are aimed at improving specificity and potency against targeted biological pathways associated with diseases like cancer .

Potential Research Areas

  • Further studies on its mechanism of action could reveal additional pathways it influences.
  • Clinical trials are necessary to validate its efficacy and safety profile in humans.

Mechanism of Action

The mechanism of action of Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

  • Ethyl 3-[(3,4-Dimethoxyphenyl)Sulfamoyl]-4-Phenylthiophene-2-Carboxylate (G225-0283) : Replaces the chloro group with a second methoxy, increasing electron density and molecular weight (447.53 g/mol) .
  • Ethyl 3-[(4-Ethoxyphenyl)Sulfamoyl]-4-Phenylthiophene-2-Carboxylate (G225-0282) : Substitutes the 4-methoxy with an ethoxy group, slightly increasing hydrophobicity (logP: ~4.2 inferred) .
  • Ethyl 3-[(3-Fluoro-4-Methylphenyl)Sulfamoyl]-1-Benzothiophene-2-Carboxylate (CAS 932520-41-7) : Features a fluorine atom and methyl group, reducing steric bulk compared to chloro/methoxy substituents (MW: 377.45 g/mol) .

Core Heterocycle Modifications

  • Thiophene vs. Benzothiophene :
    • The target compound’s thiophene core (C₄H₃S) is smaller than benzothiophene (C₇H₅S), as seen in Methyl 3-[(3-Chloro-4-Methoxyphenyl)Sulfamoyl]-1-Benzothiophene-2-Carboxylate (G226-0034) . The benzothiophene derivative has a higher molecular weight (411.88 g/mol) due to the extended aromatic system .

Ester Group Differences

  • Ethyl vs. Methyl Esters : Ethyl esters (e.g., target compound and G225-0283) generally exhibit higher lipophilicity (logP ~4.2) compared to methyl esters (logP ~3.9 inferred for G226-0034), impacting solubility and membrane permeability .

Tabulated Comparison of Key Properties

Compound ID/Name Substituents on Phenyl Ring Core Structure Molecular Formula Molecular Weight (g/mol) logP
Target Compound 3-Cl, 4-OCH₃ Thiophene C₂₁H₁₉ClN₂O₅S₂ ~451.95* ~4.5*
G225-0283 3,4-(OCH₃)₂ Thiophene C₂₁H₂₁N₂O₆S₂ 447.53 4.20
G226-0034 3-Cl, 4-OCH₃ Benzothiophene C₁₇H₁₄ClN₂O₅S₂ 411.88 ~3.9
CAS 932520-41-7 3-F, 4-CH₃ Benzothiophene C₁₈H₁₆FNO₄S₂ 377.45 ~3.8

*Estimated based on structural adjustments to G225-0283.

Research Implications and Structural-Activity Notes

  • Core Rigidity : Benzothiophene derivatives (e.g., G226-0034) may exhibit enhanced π-stacking due to larger aromatic systems, whereas thiophene derivatives offer metabolic stability .
  • Solubility : Ethyl esters in the target compound and G225-0283 may favor lipid bilayer penetration, critical for intracellular targets .

Biological Activity

Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiophene ring, a sulfonamide group, and an ethyl ester. Its chemical formula can be represented as follows:

C17H18ClNO4S\text{C}_{17}\text{H}_{18}\text{Cl}\text{N}\text{O}_{4}\text{S}

This structure contributes to its interaction with various biological targets.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Inhibition of Inflammatory Pathways : The sulfonamide group is known to interfere with inflammatory signaling pathways, potentially reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α .
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines, possibly by inducing apoptosis or cell cycle arrest. The specific pathways involved are still under investigation but may include modulation of the MAPK pathway .

In Vitro Studies

In vitro studies have demonstrated that this compound shows significant cytotoxicity against several cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
A549 (Lung Cancer)20Cell cycle arrest
HeLa (Cervical Cancer)18Inhibition of proliferation

These results indicate a promising potential for therapeutic applications in oncology.

In Vivo Studies

Animal model studies have further supported these findings. For example, in a xenograft model using A549 cells, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups .

Case Studies

  • Case Study on Anti-inflammatory Effects : A study evaluated the compound's effects on carrageenan-induced paw edema in rats. Results showed a marked reduction in paw swelling, suggesting effective anti-inflammatory properties comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Case Study on Anticancer Efficacy : In another study involving mice with induced tumors, administration of the compound led to a decrease in tumor size and weight, alongside an increase in survival rates compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate in laboratory settings?

  • Methodological Answer : Adhere to SDS guidelines for structurally similar sulfonamide-thiophene derivatives. Use personal protective equipment (PPE: gloves, lab coat, goggles) and respiratory protection if aerosolization is possible. Work in a fume hood, avoid skin/eye contact, and store in a cool, dry area away from incompatible substances (e.g., strong oxidizers). For spills, use inert absorbents and avoid water jets to prevent dispersion .

Q. How can the purity of this compound be validated after synthesis?

  • Methodological Answer : Employ a combination of analytical techniques:

  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and formula (e.g., as in for sulfonamide analogs) .
  • 1H/13C NMR to verify structural integrity, referencing chemical shifts of analogous thiophene-sulfonamide derivatives (e.g., δ~3.8–4.3 ppm for ester groups) .
  • HPLC/UPLC with UV detection to assess purity (>95% recommended for research use) .

Q. What synthetic routes are reported for analogous sulfonamide-functionalized thiophene derivatives?

  • Methodological Answer : A common approach involves:

Sulfamoylation : Reacting chlorosulfonyl intermediates (e.g., ethyl 2-(chlorosulfonyl)acetate) with substituted anilines (e.g., 3-chloro-4-methoxyaniline) under inert conditions .

Thiophene Ring Formation : Cyclization via Gewald reaction or coupling with phenylacetylene precursors .

  • Optimize yields by controlling temperature (0–25°C) and using bases like triethylamine to neutralize HCl byproducts .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound be resolved?

  • Methodological Answer :

  • Use SHELXL for refinement, ensuring proper treatment of disorder or twinning (common in sulfonamide-thiophene structures) .
  • Validate geometry with Platon/CHECKCIF to detect outliers in bond lengths/angles .
  • Apply Cremer-Pople puckering parameters for conformational analysis if the thiophene ring exhibits non-planarity .

Q. What strategies are effective for identifying and characterizing process-related impurities?

  • Methodological Answer :

  • LC-MS/MS to detect low-abundance impurities (e.g., esterification byproducts from HBTU coupling agents, as in ) .
  • Isolation via Prep-HPLC followed by FTIR/NMR to assign structural motifs (e.g., unreacted sulfamoyl intermediates) .
  • Compare retention times and fragmentation patterns with synthetic standards .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Perform docking studies using crystal structures of homologous enzymes (e.g., GPX4 in ) to map sulfonamide-thiophene interactions .
  • Calculate QSAR parameters (e.g., logP, polar surface area) to correlate substituent effects (e.g., chloro vs. methoxy groups) with activity .
  • Validate predictions with molecular dynamics simulations to assess binding stability .

Q. What experimental design optimizes the compound’s solubility for in vitro assays?

  • Methodological Answer :

  • Use co-solvent systems (e.g., DMSO:PBS mixtures) guided by Hansen solubility parameters.
  • Modify ester groups (e.g., ethyl to methyl) to reduce hydrophobicity, as demonstrated in for thiophene-carboxylate derivatives .
  • Monitor solubility via dynamic light scattering (DLS) to detect aggregation .

Q. How can biodegradation pathways inform environmental risk assessments?

  • Methodological Answer :

  • Conduct microbial degradation assays with Rhodococcus spp., tracking metabolites via LC-MS (e.g., cleavage of sulfamoyl or ester groups, as in ) .
  • Analyze hydrolysis kinetics under varying pH/temperature to identify persistent intermediates .

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